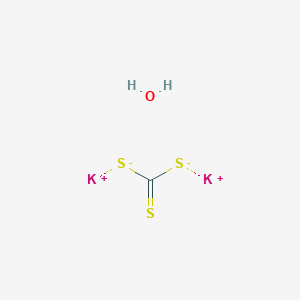

Potassium carbonotrithioate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CH2K2OS3 |

|---|---|

Molecular Weight |

204.4 g/mol |

IUPAC Name |

dipotassium;carbonotrithioate;hydrate |

InChI |

InChI=1S/CH2S3.2K.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2 |

InChI Key |

CVHISPBFBFRHCU-UHFFFAOYSA-L |

Canonical SMILES |

C(=S)([S-])[S-].O.[K+].[K+] |

Origin of Product |

United States |

Historical Development and Contemporary Significance of Carbonotrithioates

The journey of carbonotrithioates, the class of compounds to which potassium carbonotrithioate belongs, is intrinsically linked to the broader evolution of organosulfur and organometallic chemistry. While the precise timeline of its discovery is not extensively documented, the synthesis of potassium trithiocarbonate (B1256668) was first reported in the early 20th century. ontosight.ai This emerged from foundational work on the reactions of carbon disulfide with bases, a cornerstone of organosulfur chemistry. wikipedia.orgjmchemsci.com

Historically, the development of related organometallic compounds, such as Zeise's salt in the 1820s and 1830s, set a precedent for the study of metal-ligand interactions, which is central to understanding the structure of salts like potassium carbonotrithioate. uga-editions.comopenochem.orguoanbar.edu.iqchemeurope.comwikipedia.org The 19th century saw significant progress in the synthesis of various organometallic reagents, which, while not directly carbonotrithioates, expanded the toolkit and theoretical understanding for chemists working with metal-containing organic compounds. uga-editions.comopenochem.org

In contemporary science, carbonotrithioates have gained prominence primarily for their utility in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgresearchgate.netrsc.orgrsc.org This technique allows for the synthesis of polymers with controlled molecular weights and architectures. Trithiocarbonates are also explored for their applications in various industrial processes, including in the manufacturing of paper and textiles, and as antimicrobial agents. ontosight.aiontosight.aigoogle.com

Unique Structural and Chemical Attributes of Hydrated Inorganic Compounds

The presence of water of hydration can significantly alter the physical and chemical properties of a compound compared to its anhydrous (water-free) form. These differences can manifest in color, crystal shape, solubility, and thermal stability. For instance, the hydrated form of a salt may be soluble in a particular solvent while its anhydrous counterpart is not.

The number of water molecules in a hydrate (B1144303) can be stoichiometric or non-stoichiometric. Stoichiometric hydrates have a fixed number of water molecules per formula unit of the salt, while in non-stoichiometric hydrates, the water content can vary depending on external conditions like humidity. The bonding of water molecules can occur in different ways, either coordinated directly to the metal cation or integrated into the crystal lattice through hydrogen bonding.

Current Research Landscape and Emerging Trends for Potassium Carbonotrithioate Hydrate

Current research involving potassium carbonotrithioate and its hydrated form is multifaceted, touching upon materials science, synthetic chemistry, and potential biological applications. A significant area of investigation revolves around the use of trithiocarbonates as RAFT agents in polymerization, enabling the creation of advanced polymeric materials with tailored properties. acs.orgresearchgate.netrsc.orgrsc.orgacs.org

Furthermore, there is growing interest in the potential of trithiocarbonate (B1256668) derivatives as antimicrobial agents. google.com Research in this area explores the synthesis of novel compounds and their efficacy against various bacterial and fungal strains.

Recent studies have also focused on accelerating the hydration reactions of related potassium salts, such as potassium carbonate, through the use of organic dopants. tue.nl This line of inquiry could have implications for understanding and controlling the hydration behavior of potassium carbonotrithioate hydrate (B1144303). The development of advanced materials, such as metal-organic frameworks and stimuli-responsive hybrid materials, also represents an emerging trend where the fundamental properties of such compounds are being explored. mdpi.comnih.gov Additionally, the broader field of transition-metal catalysis continues to evolve, potentially opening new avenues for the application of potassium carbonotrithioate and related compounds. nih.gov

Defining the Academic Research Scope and Methodological Paradigms

Established Synthetic Routes for this compound

The foundational methods for synthesizing this compound rely on the nucleophilic attack of a potassium-sulfur compound on the electrophilic carbon of carbon disulfide.

The most common and well-documented synthetic pathway involves the direct reaction of carbon disulfide (CS₂) with potassium sulfide (B99878) (K₂S) or potassium hydrosulfide (B80085) (KHS). wikipedia.orggoogle.com When potassium sulfide is used, the reaction proceeds in a straightforward addition:

K₂S + CS₂ → K₂CS₃ wikipedia.org

Alternatively, potassium hydrosulfide (KHS) can be used, which is often prepared in situ by reacting potassium hydroxide (B78521) (KOH) with hydrogen sulfide. orgsyn.org The subsequent reaction with carbon disulfide in the presence of additional KOH yields the desired product. orgsyn.org

Another established route employs potassium carbonate (K₂CO₃) as the base, reacting with carbon disulfide. jmchemsci.comgoogle.com This method is frequently used in a one-pot synthesis of organic trithiocarbonate (B1256668) derivatives, where the potassium salt is formed as a key intermediate. jmchemsci.com The reaction is typically performed in an organic solvent. jmchemsci.com

The efficiency of synthesis and the quality of the resulting this compound are highly dependent on the specific reaction conditions employed. Key parameters such as solvent, temperature, and pH play a critical role in maximizing yield and purity.

For instance, a method for preparing concentrated aqueous solutions of potassium thiocarbonate with minimal potassium sulfide impurity involves using a molecular excess of carbon bisulfide and adjusting the pH of the partially reacted mixture to 8.0 or higher with an alkali like potassium hydroxide to drive the reaction to completion. google.com In other systems, solvents like dimethylformamide (DMF) have been shown to provide excellent yields for related syntheses. jmchemsci.com Temperature control is also crucial; the compound is unstable in hot water, necessitating controlled temperatures, often at or below 40°C, and sometimes requiring cooling during reactant addition to prevent degradation. orgsyn.orggoogle.com

The table below summarizes the impact of various parameters on the synthesis.

Table 1: Influence of Reaction Conditions on Synthesis

| Parameter | Variation | Effect on Purity and Yield | Source(s) |

|---|---|---|---|

| Potassium Source | K₂S, KHS, K₂CO₃ | K₂CO₃ in DMF is reported as highly efficient for in situ generation. KHS can be generated from KOH. | wikipedia.orgorgsyn.orgjmchemsci.com |

| Solvent | Water, DMF, Ethanol (B145695)/Hexane (B92381) | DMF can lead to high yields. Water is a common medium, but product stability is a concern. | google.comjmchemsci.comgoogle.com |

| Temperature | 0°C to 40°C | Lower temperatures (0-5°C) are often used to control exothermic reactions. Temperatures above 40°C can lead to decomposition in aqueous solutions. | orgsyn.orgjmchemsci.comgoogle.comgoogle.com |

| pH | Adjusted to >8.0 | Crucial for driving the reaction to completion and minimizing unreacted potassium sulfide, thereby increasing purity. | google.com |

| Stoichiometry | Excess Carbon Disulfide | Using a molecular excess of CS₂ ensures the complete conversion of potassium sulfide. | google.com |

| Atmosphere | Inert (Nitrogen) | Flushing the reaction vessel with nitrogen can prevent unwanted oxidative side reactions. | orgsyn.org |

Novel and Optimized Synthetic Approaches

Research continues to seek more efficient, controlled, and environmentally benign methods for producing potassium carbonotrithioate and its derivatives.

Solvothermal synthesis has emerged as a method capable of producing highly crystalline materials. In one notable instance, a new crystalline compound, potassium trithiocarbonate chloride hydrate (K₇(CS₃)₃Cl·H₂O), was serendipitously obtained as a side product from a solvothermal reaction. uni-koeln.de The reaction involved potassium trithiocarbonate (K₂CS₃) and cobalt(II) chloride in what was likely wet ethanol. uni-koeln.de This finding demonstrates the potential of solvothermal techniques to facilitate the controlled crystallization of complex and hydrated forms of potassium carbonotrithioate, which may not be accessible through conventional solution-based methods. uni-koeln.de

Modern synthetic chemistry emphasizes sustainability through the principles of green chemistry. In the context of potassium carbonotrithioate synthesis, this translates to developing one-pot procedures that increase efficiency and reduce waste. jmchemsci.com A protocol using potassium carbonate and carbon disulfide in DMF has been highlighted as a mild and efficient one-pot method. jmchemsci.com The use of water as a solvent, where feasible, represents a greener alternative to organic solvents. google.comgoogle.com Furthermore, the exploration of inexpensive and non-toxic catalysts, such as imidazole (B134444) in related trithiocarbonate syntheses, points toward future research directions for developing more environmentally friendly protocols. researchgate.net

Isolation and Purification Strategies for Crystalline Hydrates

Obtaining pure, crystalline this compound from a crude reaction mixture requires specific isolation and purification steps. A common strategy involves precipitating the solid product by adding the reaction mixture to a non-solvent, such as water, followed by collection via filtration. google.com The collected solid is typically washed with a suitable solvent, like cooled ethanol or ice water, to remove soluble impurities. orgsyn.orggoogle.com

Crystallization can be achieved by dissolving the crude product and allowing for slow precipitation under controlled conditions. For example, adding a crude product to cooled ethanol has been shown to afford a crystalline solid. google.com The previously mentioned solvothermal method directly yields a crystalline hydrate product. uni-koeln.de After isolation, the final product is dried to remove residual solvent. In syntheses where the desired product remains in an aqueous solution, filtration is used to remove insoluble by-products, and subsequent steps like solvent extraction may be used to separate organic derivatives, leaving the inorganic salt in the aqueous phase. jmchemsci.comgoogle.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding within the carbonotrithioate anion (CS₃²⁻).

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. For this compound, the primary focus is on the vibrations of the CS₃²⁻ anion. An early infrared spectroscopic study of K₂CS₃·H₂O suggested that the free CS₃²⁻ ions in the substance might be unsymmetrical, a hypothesis that prompted further crystallographic studies. iucr.org

The vibrational spectra of carbonates and thiocarbonates are generally characterized by distinct regions corresponding to lattice modes and intramolecular modes. mdpi.com In the case of the trithiocarbonate ion, the key intramolecular vibrations are the C-S stretching modes. Theoretical investigations using Density Functional Theory (DFT) on various trithiocarbonate compounds support the characterization of these vibrational modes. researchgate.netresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for the Trithiocarbonate Moiety

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Asymmetric C-S Stretch | ~900 - 1050 | Strong absorption arising from the asymmetric stretching of the C-S bonds. |

| Symmetric C-S Stretch | ~800 - 900 | Weaker absorption from the symmetric stretching of the C-S bonds. |

| Out-of-Plane Bending | ~500 - 600 | Deformation vibration where the carbon atom moves out of the plane of the three sulfur atoms. |

Note: The precise wavenumbers for K₂CS₃·H₂O may vary, and the presence of water of hydration will introduce characteristic O-H stretching and H-O-H bending vibrations, typically in the regions of 3200-3600 cm⁻¹ and 1600-1650 cm⁻¹, respectively.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. For a molecule with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). The trithiocarbonate anion (CS₃²⁻) is expected to have a trigonal planar geometry. wikipedia.org For such a structure, certain vibrational modes are uniquely or more strongly observed in the Raman spectrum.

While a specific Raman spectrum for K₂CS₃·H₂O is not detailed in the available literature, analysis of related carbonate and thiocarbonate systems provides insight into the expected modes. mdpi.comresearchgate.net The symmetric stretching vibration of the C-S bonds in the CS₃²⁻ anion is expected to be a particularly strong and characteristic band in the Raman spectrum.

Table 2: Expected Principal Raman Active Modes for the Trithiocarbonate Anion (CS₃²⁻)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Symmetry and Description |

| Symmetric C-S Stretch (ν₁) | ~800 - 900 | A totally symmetric 'breathing' mode, typically resulting in a strong, polarized Raman band. |

| In-Plane Bending (ν₄) | ~400 - 500 | Degenerate deformation mode within the plane of the molecule. |

| Lattice Modes | < 300 | Low-frequency modes arising from the collective motions of the K⁺ cations and CS₃²⁻ anions in the crystal lattice. aps.org |

Electronic Absorption Spectroscopy for Electronic Structure Elucidation

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule, which is fundamental to understanding its electronic structure.

Ultraviolet-Visible (UV-Vis) Absorption for d-d Transitions and Charge Transfer Bands

The trithiocarbonate group acts as a chromophore, exhibiting characteristic absorptions in the UV-Vis region. Since potassium is a main-group element with no d-electrons, the observed electronic transitions in K₂CS₃·H₂O are not d-d transitions. Instead, they are attributed to intramolecular charge transfer transitions within the CS₃²⁻ anion, specifically π → π* and n → π* transitions. researchgate.netresearchgate.net

Theoretical studies on trithiocarbonate linkages have been used to characterize their electronic properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap, which correlate with the UV-visible absorption spectra. researchgate.netresearchgate.net Studies on related organic trithiocarbonates show strong absorption bands associated with these transitions. nih.gov

Table 3: Typical Electronic Transitions for the Trithiocarbonate Chromophore

| Transition Type | Approximate Wavelength (λₘₐₓ) | Description |

| π → π | 250 - 350 nm | An allowed transition involving the promotion of an electron from a π bonding orbital to a π antibonding orbital. Typically a high-intensity absorption. |

| n → π | 400 - 500 nm | A formally forbidden transition involving the promotion of a non-bonding electron (from a sulfur lone pair) to a π antibonding orbital. Typically a lower-intensity absorption. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of molecules in the solution phase. However, specific NMR data for this compound is not readily found in the surveyed literature.

For a simple, symmetrical inorganic salt like K₂CS₃·H₂O, ¹³C NMR would be the most relevant technique to probe the carbon environment of the CS₃²⁻ anion. In principle, a single resonance would be expected. However, several factors can complicate NMR analysis. The ionic nature of the compound and interactions with the solvent can lead to broad signals. Furthermore, the presence of quadrupolar potassium nuclei (³⁹K and ⁴¹K) can sometimes influence the relaxation times and line widths of nearby nuclei. In contrast, NMR data is extensively reported for organic trithiocarbonate derivatives, where the presence of protons (¹H NMR) and diverse carbon environments (¹³C NMR) provides rich structural information. google.comchemrxiv.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the solid-state structure of a compound, including bond lengths, bond angles, and crystal packing. The crystal structure of potassium trithiocarbonate monohydrate, K₂CS₃·H₂O, has been determined with precision. iucr.org

The compound crystallizes in the monoclinic system, and the analysis confirms that the trithiocarbonate anion possesses a planar and regular configuration in the solid state. iucr.org The three C-S bond distances are nearly identical, with a mean value of 1.712 Å, indicating significant delocalization of the π-electrons across the CS₃²⁻ group. iucr.org The water molecule is an integral part of the crystal lattice.

Table 4: Crystallographic Data for Potassium Carbonotrithioate Monohydrate (K₂CS₃·H₂O)

| Parameter | Value | Reference |

| Chemical Formula | K₂CS₃·H₂O | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a | 6.759 Å | iucr.org |

| b | 17.066 Å | iucr.org |

| c | 6.418 Å | iucr.org |

| β | 95.42° | iucr.org |

| Formula Units per Cell (Z) | 4 | iucr.org |

| Mean C-S Bond Distance | 1.712 Å | iucr.org |

| Trithiocarbonate Anion Geometry | Planar and regular | iucr.org |

Crystal System, Space Group, and Unit Cell Parameters

Single-crystal X-ray diffraction analysis has revealed that potassium carbonotrithioate monohydrate crystallizes in the monoclinic system. The systematic absences observed in the diffraction data uniquely determined the space group to be P2₁/n. This space group is a non-standard setting of P2₁/c (No. 14). The unit cell contains four formula units (Z = 4) of K₂CS₃·H₂O. The precise dimensions of the unit cell were determined from these crystallographic studies.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.759 |

| b (Å) | 17.066 |

| c (Å) | 6.418 |

| β (°) | 95.42 |

| Volume (ų) | 736.9 |

| Z | 4 |

Coordination Environment and Geometrical Configuration of the Potassium Cation

The crystal structure of K₂CS₃·H₂O contains two crystallographically independent potassium cations, designated as K(1) and K(2), each with a distinct coordination environment. The coordination spheres of these cations are defined by interactions with sulfur atoms from neighboring carbonotrithioate anions and the oxygen atom of the water molecule.

The K(1) cation is seven-coordinate, surrounded by seven atoms from adjacent anions and the water molecule. The K(2) cation exhibits a higher coordination number, being eight-coordinate. The coordination polyhedra for both cations are irregular, defined by a complex network of K-S and K-O interactions. The interatomic distances for these coordination bonds are specific to each cation environment. For instance, one of the documented bond lengths is the K(1)-S(1) distance.

| Cation | Coordination Number | Coordinating Species | Example Bond Length (Å) |

|---|---|---|---|

| K(1) | 7 | S atoms, O atom | K(1)-S(1) = 3.329 |

| K(2) | 8 | S atoms, O atom | N/A |

Conformational Analysis and Intramolecular Interactions of the Carbonotrithioate Anion

The carbonotrithioate (CS₃²⁻) anion is the fundamental structural unit of this compound. Crystallographic analysis shows that the anion possesses a planar and regular trigonal geometry, closely approaching D₃h symmetry. The central carbon atom is bonded to three sulfur atoms. Within the limits of experimental error, the anion's planarity is well-established. The C-S bond lengths are nearly identical, indicating a delocalized π-electron system over the entire anion. The slight variations in the bond lengths are attributed to the different coordination environments of the individual sulfur atoms within the crystal lattice. The mean C-S bond distance has been calculated to be 1.712 Å.

| Bond | Bond Length (Å) |

|---|---|

| C-S(1) | 1.708 |

| C-S(2) | 1.709 |

| C-S(3) | 1.720 |

Density Functional Theory (DFT) for Electronic and Molecular Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to the equilibrium structure. For this compound, the crystal structure has been determined experimentally, providing a solid foundation for computational models. iucr.org

The crystal structure of K₂CS₃·H₂O is monoclinic, belonging to the space group P2₁/n. iucr.org The unit cell contains four formula units with dimensions a = 6.759 Å, b = 17.066 Å, c = 6.418 Å, and β = 95.42°. iucr.org The trithiocarbonate anion (CS₃²⁻) is essentially planar, with C-S bond distances of approximately 1.708 Å, 1.709 Å, and 1.720 Å, and S-C-S bond angles that deviate slightly from the ideal 120° of a regular trigonal planar geometry. iucr.org

Energetic stability assessment in the solid state is informed by the cohesive forces within the crystal lattice. In K₂CS₃·H₂O, the stability arises from the ionic interactions between the potassium (K⁺) cations and the carbonotrithioate (CS₃²⁻) anions, as well as hydrogen bonding involving the water of hydration. The potassium ions are coordinated by sulfur atoms from the anions and the oxygen atom of the water molecule, creating a three-dimensional framework. iucr.orgnih.gov Computational studies on related energetic materials, such as potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate, have shown that K⁺ ions play a significant role in stabilizing the molecular structure, which leads to enhanced thermal stability. nih.gov A similar stabilizing role can be inferred for the potassium ions in the K₂CS₃·H₂O lattice.

Table 4.1.1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.759 |

| b (Å) | 17.066 |

| c (Å) | 6.418 |

| β (°) | 95.42 |

| Z (formula units per cell) | 4 |

Source: iucr.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For the carbonotrithioate anion (CS₃²⁻), the HOMO is expected to be composed primarily of p-orbitals from the sulfur atoms, reflecting the electron-rich nature of this moiety. The LUMO is likely to be a π* antibonding orbital associated with the C=S bond. Electronic transitions, such as π → π* transitions, can be predicted from the energy difference between these orbitals and are often studied using UV-visible spectroscopy. wikipedia.org These transitions involve the promotion of an electron from a bonding or non-bonding orbital to an antibonding orbital. wikipedia.org

Table 4.1.2: Hypothetical Frontier Molecular Orbital Data for the Carbonotrithioate Anion (CS₃²⁻)

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -2.5 | Represents the energy of the highest occupied molecular orbital, indicating its electron-donating capability. |

| LUMO Energy | 1.5 | Represents the energy of the lowest unoccupied molecular orbital, indicating its electron-accepting capability. |

| HOMO-LUMO Gap | 4.0 | The energy difference between the HOMO and LUMO, suggesting moderate kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

Table 4.1.3: Predicted Molecular Electrostatic Potential Characteristics of K₂CS₃·H₂O

| Molecular Region | Predicted MEP | Implied Reactivity |

| Sulfur Atoms (CS₃²⁻) | Negative (Red) | Susceptible to electrophilic attack; coordination sites for cations. |

| Potassium Ions (K⁺) | Positive (Blue) | Sites for nucleophilic interaction; coordination with anions. |

| Oxygen Atom (H₂O) | Negative (Red) | Hydrogen bond acceptor site. |

| Hydrogen Atoms (H₂O) | Positive (Blue) | Hydrogen bond donor sites. |

Note: This table is based on the general principles of MEP analysis. researchgate.net A specific MEP map for this compound would require a dedicated DFT calculation.

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, one can correlate the computed frequencies with the absorption bands observed in an experimental spectrum. nih.govnih.gov

An infrared spectroscopic study of K₂CS₃·H₂O has been performed, which indicated that the CS₃²⁻ ions in the crystal might be unsymmetrical. iucr.org A DFT calculation would allow for the precise assignment of the vibrational modes (stretching and bending) of the C-S bonds in the carbonotrithioate anion, as well as the vibrational modes of the water molecule. Comparing the calculated frequencies with the experimental spectrum helps to validate the accuracy of the computational model and provides a more detailed understanding of the molecule's vibrational behavior.

Table 4.1.4: Illustrative Correlation of Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C-S) | ~950 | (Hypothetical) 945 | Symmetric C-S stretch |

| ν(C-S) | ~900 | (Hypothetical) 895 | Asymmetric C-S stretch |

| δ(S-C-S) | ~500 | (Hypothetical) 495 | S-C-S bending |

| ν(O-H) | ~3400 | (Hypothetical) 3390 | Water O-H stretch |

| δ(H-O-H) | ~1630 | (Hypothetical) 1625 | Water H-O-H bend |

Note: The experimental frequencies are approximate ranges for trithiocarbonates and hydrates. The calculated frequencies are hypothetical, illustrating the expected correlation with experimental data. A scaling factor is often applied to calculated frequencies to improve agreement with experimental values.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD provides detailed information about the dynamic processes, such as hydration and solvent interactions, which are not accessible from static computational models.

For this compound, MD simulations can be employed to investigate the behavior of the compound in an aqueous solution and to understand the role of the water of hydration in the crystal lattice. Simulations can model the interactions between the potassium ions, the carbonotrithioate anion, and surrounding water molecules. researchgate.netzjyywjy.com.cn

In an aqueous environment, the potassium ions would be surrounded by a hydration shell of water molecules, with the oxygen atoms of water oriented towards the positive ion. The carbonotrithioate anion would also be hydrated, with water molecules forming hydrogen bonds with the electron-rich sulfur atoms. MD simulations can quantify the structure and dynamics of these hydration shells, including the average number of water molecules in the first hydration shell (coordination number) and the residence time of these water molecules.

Furthermore, MD simulations can shed light on the stability of the hydrate itself. By simulating the crystal structure in the presence of a controlled amount of water, it is possible to study the dynamics of the water molecule within the crystal lattice and its interactions with the surrounding ions. This can provide insights into the conditions under which the hydrate is stable and the mechanisms of dehydration. Such simulations have been used to study the hydration and dehydration of other salts, such as potassium carbonate and various metal chlorides. researchgate.netnih.gov

Table 4.2.1: Parameters Investigated in MD Simulations of Hydration

| Parameter | Description |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle, used to determine coordination numbers. |

| Coordination Number | The average number of solvent molecules in the first hydration shell of an ion. |

| Residence Time | The average time a solvent molecule spends in the hydration shell of an ion. |

| Hydrogen Bond Dynamics | The formation and breaking of hydrogen bonds between the solute and solvent molecules over time. |

Conformational Flexibility and Structural Evolution in Solution

The behavior of ions in solution is a dynamic process governed by their interactions with solvent molecules. For this compound, the focus of conformational analysis is primarily on the carbonotrithioate anion (CS3²⁻), as the potassium ion (K⁺) is spherical and lacks conformational diversity.

The carbonotrithioate anion possesses a trigonal planar geometry, analogous to the carbonate ion, with the carbon atom at the center and the three sulfur atoms at the vertices. In an idealized, isolated state, the C-S bonds are expected to be equivalent due to resonance. However, in a solution, particularly in a polar solvent like water, the anion's structure is influenced by solvation.

The structural evolution in solution involves the formation of a solvation shell around the carbonotrithioate anion. Water molecules will orient themselves to form hydrogen bonds with the sulfur atoms. The strength and geometry of these interactions can induce slight deviations from the ideal trigonal planar symmetry. Computational simulations, such as molecular dynamics (MD) or Monte Carlo (MC) simulations, can model these interactions and track the structural changes of the anion over time. These simulations would reveal fluctuations in bond lengths and angles, providing a picture of the anion's conformational flexibility within its aqueous environment. The hydration of similar potassium salts, like potassium carbonate, has been studied using first-principles simulations, indicating that water molecules preferentially adsorb and can lead to electron transfer from the potassium atom to the water molecule. researchgate.net

While specific data for the carbonotrithioate anion is scarce, the principles of conformational analysis suggest that its flexibility in solution is primarily related to the dynamics of its solvation shell and the resulting minor distortions of its planar structure.

Reactivity and Stability Predictions through Global Descriptors

Conceptual Density Functional Theory (DFT) offers a framework to quantify the reactivity and stability of chemical species through global descriptors. These descriptors are derived from the electronic structure of the molecule and provide a theoretical basis for understanding its chemical behavior.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons, characteristic of a good nucleophile. It is formally defined as the negative of the electronegativity.

Chemical Hardness (η): Chemical hardness quantifies the resistance of a species to change its electron configuration. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a high hardness, indicating high stability and low reactivity.

Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It is a measure of a molecule's ability to act as an electrophile. The electrophilicity index is defined as: ω = μ² / 2η A high electrophilicity index characterizes a good electrophile. researchgate.netnih.gov Organic compounds can be classified based on their electrophilicity index (ω) as strong (ω ≥ 1.5 eV), moderate (0.8 ≤ ω < 1.5 eV), or marginal (ω < 0.8 eV) electrophiles. researchgate.net

For the carbonotrithioate anion (CS3²⁻), with its negative charge, it is expected to have a high chemical potential, making it a potent nucleophile. Conversely, its electrophilicity index would be low. While exact calculated values for this compound are not available in the reviewed literature, the table below provides a hypothetical framework for how these values would be presented.

| Descriptor | Symbol | Definition | Predicted Trend for CS3²⁻ |

| Chemical Potential | μ | -χ (Electronegativity) | High (Good Nucleophile) |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Moderate |

| Electrophilicity Index | ω | μ² / 2η | Low (Poor Electrophile) |

This table is illustrative. Actual values would require specific quantum chemical calculations.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.orglibretexts.org It provides a direct measure of the strength of a chemical bond. wikipedia.org For this compound, the key linkages are the C-S bonds within the carbonotrithioate anion and the ionic interactions between the potassium ions and the anion.

The C-S bonds in the carbonotrithioate anion are expected to be relatively strong due to the delocalization of the negative charge across the three sulfur atoms. Computational methods can be used to calculate the BDE for the C-S bonds. This would involve calculating the energies of the carbonotrithioate anion and the fragments formed upon bond cleavage (e.g., a CS₂⁻ radical anion and a S⁻ radical anion).

| Bond Type | Context | Predicted Stability |

| C-S | Within the CS3²⁻ anion | High, due to resonance |

| K⁺---CS3²⁻ | Ionic interaction in the crystal | High, contributes to lattice energy |

| K⁺---OH₂ / CS3²⁻---H₂O | Ion-solvent interactions | Governs solubility and solution stability |

This table provides a qualitative prediction of linkage stability.

Decomposition Pathways and Stability Kinetics

Potassium carbonotrithioate, as an inorganic salt of trithiocarbonic acid, exhibits specific decomposition behaviors influenced by thermal conditions and its chemical environment. wikipedia.org While much of the detailed kinetic research has been conducted on organic trithiocarbonates used as Reversible Addition-Fragmenttation Chain-Transfer (RAFT) agents in polymer chemistry, the fundamental degradation mechanisms of the trithiocarbonate moiety are relevant. acs.orgnih.govresearchgate.net

The thermal stability of the trithiocarbonate group is a key area of investigation. Studies on polymers with trithiocarbonate end-groups reveal that degradation can occur at temperatures as low as 100-120°C. researchgate.net For instance, research on poly(methyl methacrylate) with trithiocarbonate end-groups (PMMA-TC) indicated that the ability of the polymer to act as a macromolecular RAFT agent ceased almost entirely after isothermal treatment at 120°C. researchgate.net

Detailed kinetic studies on similar compounds have determined activation energies for thermal decomposition. For a linear polystyrene with a trithiocarbonate mid-chain functionality, the activation energy (Ea) for the cleavage process was found to be approximately 115-116 kJ·mol⁻¹. researchgate.net Another study on the decomposition of potassium hydrogen carbonate, for comparison, yielded an activation energy of 141.3 kJ/mol, highlighting the significant energy barrier that must be overcome for decomposition to proceed. researchgate.net The degradation of trithiocarbonate groups often follows complex kinetics, deviating from simple first-order reactions due to the presence of multiple reactive C–S bonds. researchgate.net

| Parameter | Value | Compound Context | Source |

| Activation Energy (Ea) | 115 ± 4 kJ·mol⁻¹ | Polystyrene with trithiocarbonate mid-chain (Mn = 21 kDa) | researchgate.net |

| Activation Energy (Ea) | 116 ± 4 kJ·mol⁻¹ | Polystyrene with trithiocarbonate mid-chain (Mn = 102 kDa) | researchgate.net |

| Activation Energy (Ea) | ~185 kJ·mol⁻¹ | Poly(methyl methacrylate) with trithiocarbonate end-group | researchgate.net |

| Activation Energy (Ea) | 141.3 kJ/mol | Potassium Hydrogen Carbonate (for comparison) | researchgate.net |

| Decomposition Onset | ~100-170°C | Poly(methyl methacrylate) with trithiocarbonate end-groups | researchgate.net |

The decomposition of trithiocarbonates can proceed through various pathways, often involving the formation of distinct intermediate species. In the context of RAFT polymerization, a primary degradation mechanism involves a Chugaev-type elimination, particularly for polymers. researchgate.net

In other contexts, especially in the presence of nucleophiles or under specific temperature conditions, the degradation mechanism can be different. For example, research on the degradation of trithiocarbonates in N-arylmethacrylamide polymerizations at 70°C showed a mechanism involving an N-phenyl-promoted, N-5 nucleophilic attack on the terminal thiocarbonyl group. acs.orgescholarship.orgusm.eduescholarship.org This intramolecular attack leads to the formation of a five-membered ring intermediate, specifically a 5,5-dimethyl-3-phenyl-2-thioxothiazolidin-4-one, and subsequent cleavage of the trithiocarbonate moiety. escholarship.org This highlights that decomposition doesn't always result in simple fragmentation but can involve complex intramolecular rearrangements leading to stable heterocyclic compounds. escholarship.org The initial step often involves the covalent addition of another species (like a monomer) to the RAFT agent before the actual degradation of the trithiocarbonate group commences. acs.orgusm.eduescholarship.org

Ligand Exchange and Substitution Reaction Mechanisms

The reactivity of this compound is also characterized by its participation in ligand exchange and substitution reactions, primarily centered on the nucleophilic sulfur atoms.

Potassium carbonotrithioate (K₂CS₃) is a salt composed of potassium cations (K⁺) and the trithiocarbonate dianion (CS₃²⁻). wikipedia.org While specific kinetic studies on the anion exchange processes of this compound are not extensively detailed in the provided results, the fundamental reactions it undergoes are well-established. The trithiocarbonate anion is a potent nucleophile and can react with alkylating agents. This substitution reaction involves the displacement of the potassium cation by an organic group, leading to the formation of trithiocarbonate esters. wikipedia.org

The general reaction is: K₂CS₃ + 2 RX → (RS)₂CS + 2 KX (where X is a halogen) wikipedia.org

This process is fundamental in synthetic organic chemistry, particularly in the synthesis of RAFT agents, where the trithiocarbonate core is functionalized with specific organic R-groups that dictate the agent's activity in controlling polymerization.

The reactivity of the sulfur atoms in the trithiocarbonate anion is central to its chemical behavior. The CS₃²⁻ anion features a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, which carry the negative charges. This structure makes the terminal sulfur atoms highly nucleophilic.

Mechanistic models for reactions involving trithiocarbonates often focus on the nucleophilic attack by one of the sulfur atoms. In the context of RAFT polymerization, this nucleophilicity is harnessed to add to monomer units and initiate controlled polymer growth. However, this same reactivity can lead to degradation. As noted previously, intramolecular nucleophilic attack by a nitrogen atom from an adjacent monomer unit onto the thiocarbonyl sulfur can lead to chain-end degradation. acs.orgescholarship.orgusm.eduescholarship.org This specific mechanism underscores that the reactivity is not limited to intermolecular substitution but also includes intramolecular pathways that are highly dependent on the molecular structure of reactants in the system.

Influence of Environmental Factors on Reaction Rates

The rates of decomposition and substitution reactions of this compound are significantly influenced by environmental factors such as temperature, pH, and the solvent system.

Temperature: As indicated by kinetic studies, temperature is a critical factor. The degradation of trithiocarbonate functionalities is markedly accelerated at elevated temperatures. For example, significant degradation was observed at 70°C in some polymerization systems, whereas at 30°C, the degradation was minimal under the same conditions. acs.orgusm.eduescholarship.org This strong temperature dependence is consistent with the activation energies reported for trithiocarbonate cleavage. researchgate.net

pH and Hydrolysis: The stability of trithiocarbonates is also pH-dependent. In acidic conditions, the trithiocarbonate anion can be protonated to form trithiocarbonic acid, which is unstable. Furthermore, hydrolysis can be a significant degradation pathway. Studies on certain RAFT agents have shown that even under recommended storage conditions, hydrolytic degradation can occur, where a cyano-functionality on the agent hydrolyzes to an amide. acs.orgnih.gov This indicates that the presence of water, and potentially the pH of the solution, can facilitate unintended degradation reactions.

Solvent: The choice of solvent can influence reaction kinetics. The degradation observed in N-arylmethacrylamide polymerizations was studied in dimethylformamide (DMF), a polar aprotic solvent. acs.orgescholarship.orgusm.eduescholarship.org The solvent's ability to stabilize charged intermediates and transition states can affect the activation energy and, therefore, the rate of both desired substitution reactions and undesired degradation pathways.

Reaction Mechanisms and Kinetic Investigations

The kinetics of reactions involving the trithiocarbonate ion are significantly influenced by the pH and ionic strength of the solution. These factors can alter the stability of the ion and the rates of its subsequent reactions.

Effect of pH:

The stability of the trithiocarbonate group is notably pH-dependent. In aqueous solutions, trithiocarbonates are susceptible to hydrolysis, and the rate of this degradation pathway is accelerated under basic conditions. Research on trithiocarbonate-based chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has shown that these compounds are more stable at a lower pH. researchgate.net The hydrolysis of nitrones, which also involves nucleophilic attack at a carbon atom, has been shown to have a rate that is highly dependent on pH, with different mechanisms dominating in acidic, neutral, and basic conditions. koreascience.kr For trithiocarbonates, increasing the pH leads to a higher concentration of hydroxide (B78521) ions (OH⁻), which can act as nucleophiles and attack the thiocarbonyl carbon, leading to decomposition.

Conversely, in acidic solutions, while the trithiocarbonate ion itself may be protonated, a lower pH generally helps to suppress hydrolysis by reducing the concentration of hydroxide ions. researchgate.net This is a critical consideration in applications like RAFT polymerization, where the integrity of the trithiocarbonate group is essential for controlling the polymerization process.

Effect of Ionic Strength:

The ionic strength of the medium, which is a measure of the total concentration of ions in a solution, plays a crucial role in the kinetics of ionic reactions. The rate of reaction between ions is influenced by the electrostatic interactions between them, which are in turn affected by the presence of other ions in the solution. u-szeged.hu

According to the Brønsted-Bjerrum theory, for a reaction between two ions, an increase in ionic strength will:

Increase the reaction rate if the reacting ions have the same sign (e.g., two anions). This is because the added ions in the solution create an ionic atmosphere that shields the reacting ions from each other, reducing their electrostatic repulsion. u-szeged.hu

Decrease the reaction rate if the reacting ions have opposite signs. The ionic atmosphere in this case shields the ions from their electrostatic attraction, making their encounter less likely. u-szeged.hu

Since reactions involving the potassium carbonotrithioate anion (CS₃²⁻) are ionic in nature, the ionic strength of the solution is a key parameter in controlling the reaction kinetics. For instance, in a reaction where the trithiocarbonate anion reacts with another anion, increasing the ionic strength would be expected to increase the reaction rate. The magnitude of this effect is also dependent on the charges of the reacting ions, with a more pronounced effect observed for reactions between ions with higher charges. u-szeged.huu-szeged.hu

The following table summarizes the expected effects of pH and ionic strength on the reaction kinetics of the trithiocarbonate anion.

| Parameter | Condition | Effect on Reaction Rate | Rationale |

| pH | Increasing pH (more basic) | Increases rate of hydrolysis | Higher concentration of nucleophilic OH⁻ ions promotes decomposition. researchgate.net |

| Decreasing pH (more acidic) | Decreases rate of hydrolysis | Lower concentration of OH⁻ ions enhances stability of the trithiocarbonate group. researchgate.net | |

| Ionic Strength | Increasing | Increases rate of reaction between like-charged ions | Shielding of electrostatic repulsion between the reacting ions. u-szeged.hu |

| Increasing | Decreases rate of reaction between oppositely charged ions | Shielding of electrostatic attraction between the reacting ions. u-szeged.hu |

The choice of solvent can have a profound impact on the reaction pathways and selectivity of reactions involving potassium carbonotrithioate. Solvents can influence the solubility of reactants, stabilize or destabilize transition states, and in some cases, participate directly in the reaction. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

Polar Protic Solvents:

Polar protic solvents, such as water and alcohols (e.g., methanol, ethanol), have O-H or N-H bonds and can form hydrogen bonds. masterorganicchemistry.com These solvents are effective at solvating both cations and anions. In the context of potassium carbonotrithioate, a polar protic solvent like water can effectively dissolve the salt, making the trithiocarbonate anion available for reaction. However, as discussed previously, water can also act as a nucleophile, leading to hydrolysis, particularly at elevated temperatures or pH. researchgate.net In reactions where a carbocation intermediate is formed, polar protic solvents can stabilize this intermediate through hydrogen bonding, potentially favoring SN1-type reaction mechanisms. youtube.com

Polar Aprotic Solvents:

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone, possess large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. masterorganicchemistry.com These solvents are particularly effective at solvating cations, leaving the corresponding anion less solvated and therefore more "naked" and nucleophilic. youtube.com This enhanced nucleophilicity can significantly increase the rate of SN2-type reactions. For instance, the synthesis of organic trithiocarbonates from an alkyl halide and a trithiocarbonate salt often proceeds with higher yields in polar aprotic solvents like DMF or DMSO. chemrxiv.org This suggests that the increased nucleophilicity of the trithiocarbonate anion in these solvents facilitates a more efficient reaction. The decomposition of some compounds has been shown to be promoted by polar aprotic solvents which can inhibit certain side reactions like isomerization. mdpi.com

Nonpolar Solvents:

Nonpolar solvents, such as hexane (B92381) and toluene, have low dielectric constants and are generally poor at solvating charged species like potassium carbonotrithioate. researchgate.net Consequently, the solubility of the salt in these solvents is very low, which would drastically reduce the rate of any reaction in the homogeneous phase. Reactions involving ionic species in nonpolar solvents often proceed very slowly, if at all, unless a phase-transfer catalyst is used to transport the ionic reactant into the organic phase.

The selectivity of a reaction can also be highly dependent on the solvent. For example, in a reaction with multiple potential pathways, a polar protic solvent might favor a pathway involving a charged intermediate, while a polar aprotic solvent might favor a pathway that benefits from a highly reactive anion. The thermolysis of polymers containing trithiocarbonate groups has shown different degradation mechanisms depending on the polymer backbone, which is indirectly related to the solvent environment during the polymer's synthesis and use. researchgate.net

The following table provides a comparative overview of the effects of different solvent types on reactions involving potassium carbonotrithioate.

| Solvent Type | Examples | Key Properties | Effect on Potassium Carbonotrithioate Reactions |

| Polar Protic | Water, Methanol, Ethanol (B145695) | Can form hydrogen bonds; solvates both cations and anions. masterorganicchemistry.com | Good solubility; can participate in hydrolysis; stabilizes carbocation intermediates. researchgate.netyoutube.com |

| Polar Aprotic | DMSO, DMF, Acetone | Large dipole moment; cannot donate hydrogen bonds; solvates cations well. masterorganicchemistry.com | Enhances nucleophilicity of the trithiocarbonate anion; favors SN2 pathways. youtube.comchemrxiv.org |

| Nonpolar | Hexane, Toluene | Low dielectric constant; poor at solvating ions. researchgate.net | Very low solubility; reaction rates are significantly reduced without a phase-transfer catalyst. |

Coordination Chemistry and Metal Complexation

Potassium Carbonotrithioate Hydrate (B1144303) as a Ligand Precursor

In solution, potassium carbonotrithioate hydrate readily provides the carbonotrithioate dianion. This dianion is then available to interact with metal centers, forming coordination complexes. The final characteristics of these complexes are significantly shaped by the inherent electronic and spatial properties of the carbonotrithioate ligand.

The carbonotrithioate ion (CS₃²⁻) has a flat, Y-shaped structure. chemrxiv.orgresearchgate.net As a dianion, it features three sulfur atoms that can each donate a pair of electrons, classifying it as a ligand with the potential for multiple points of attachment (multidentate). chemrxiv.org The negative charge is spread across all three sulfur atoms, which boosts their ability to act as donors. These soft sulfur donor atoms make the carbonotrithioate ligand especially suitable for binding with soft metal ions, a principle explained by the Hard and Soft Acid and Base (HSAB) theory.

The three sulfur atoms are the key coordination sites of the carbonotrithioate ligand. These chalcogen-based donors can attach to a metal center in various ways, giving rise to a range of coordination modes. This adaptability allows for the creation of both single-metal (mononuclear) and multi-metal (polynuclear) complexes. The sulfur atoms can function as terminal donors (binding to a single metal), bridging ligands (connecting two or more metals), or a mix of both within the same complex structure.

Synthesis and Characterization of Metal-Carbonotrithioate Complexes

Metal-carbonotrithioate complexes are typically synthesized by reacting a metal salt with this compound in an appropriate solvent. nih.gov The resulting complexes can then be analyzed using techniques like X-ray crystallography, infrared (IR) spectroscopy, and UV-Vis spectroscopy to ascertain their structure and the nature of their chemical bonds. nih.govmdpi.com

The carbonotrithioate ligand is capable of stabilizing transition metals in different oxidation states. chemrxiv.orgfctemis.org It can form stable complexes with both +2 and +3 metal ions. The metal's oxidation state in the final complex can be steered by the reaction conditions and the metal's own properties. libretexts.org Research has documented the formation of complexes with metals such as nickel(II), zinc(II), cadmium(II), mercury(II), and iron(III). chemrxiv.orgresearchgate.net

Table 1: Examples of Transition Metal Complexes with Carbonotrithioate

| Metal Ion | Oxidation State | Example Complex Formula |

| Nickel(II) | +2 | [Ni(CS₃)₂]²⁻ |

| Zinc(II) | +2 | [Zn(CS₃)₂]²⁻ |

| Cadmium(II) | +2 | [Cd(CS₃)₂]²⁻ |

| Mercury(II) | +2 | [Hg(CS₃)₂]²⁻ |

| Iron(III) | +3 | [Fe(CS₃)₃]³⁻ |

This table is based on findings from scientific literature. chemrxiv.orgresearchgate.net

A defining characteristic of carbonotrithioate coordination chemistry is the wide variety of structures that can be formed due to its different ways of binding. researchgate.net It can function as:

Monodentate: One sulfur atom binds to a single metal center. researchgate.net

Bidentate: Two sulfur atoms bind to the same metal center, creating a chelate ring. This is a frequent coordination mode. chemrxiv.orgresearchgate.net

Tridentate: All three sulfur atoms bind to a single metal center.

Bridging: The ligand can connect two or more metal centers, which leads to the formation of polynuclear complexes or coordination polymers. chemrxiv.org

The coordination mode that is adopted is influenced by factors such as the size of the metal ion, its preferred number of coordination partners, and the reaction's stoichiometry. For instance, in many complexes with +2 metal ions, the carbonotrithioate ligand acts as a bidentate chelating agent. chemrxiv.org

Table 2: Coordination Modes of the Carbonotrithioate Ligand

| Coordination Mode | Description |

| Monodentate | One S atom is bound to a metal. |

| Bidentate (Chelating) | Two S atoms are bound to the same metal. |

| Bidentate (Bridging) | Two S atoms are bound to different metals. |

| Tridentate (Chelating) | Three S atoms are bound to the same metal. |

| Tridentate (Bridging) | Three S atoms are bound to different metals. |

Investigations into the Stability and Reactivity of Metal Complexes

Research into metal-carbonotrithioate complexes has also focused on their stability and subsequent chemical reactions. The stability of these complexes is often enhanced by the chelate effect, which occurs when the ligand binds in a bidentate or tridentate manner, leading to greater thermodynamic stability compared to similar monodentate complexes. libretexts.org The reactivity of the carbonotrithioate ligand can also change upon coordination. For example, the sulfur atoms might become more or less prone to attack by electrophiles or nucleophiles, depending on the properties of the metal they are attached to. Investigations in this area seek to uncover the fundamental principles that control the behavior of these complexes, which could pave the way for their use in fields like materials science and catalysis. researchgate.net

Applications in Advanced Materials Science

Role in Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization

The primary role of potassium carbonotrithioate in polymer science is as a foundational chemical for producing trithiocarbonate-based chain transfer agents (CTAs) used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT polymerization is a powerful method for creating polymers with highly controlled structures and properties. rsc.orgacs.org Trithiocarbonate (B1256668) CTAs are recognized for their effectiveness in controlling the polymerization of a significant category of monomers known as "more-activated monomers" (MAMs), which include styrenes, acrylates, and acrylamides. specificpolymers.comsigmaaldrich.comresearchgate.net

Design and Synthesis of Trithiocarbonate-Based Chain Transfer Agents (CTAs)

Trithiocarbonate-based CTAs are organosulfur compounds featuring a C=S bond, which is essential for mediating the polymerization process. specificpolymers.com While potassium carbonotrithioate itself is an inorganic salt, it can be chemically modified to produce these organic CTAs. The synthesis often involves reacting the trithiocarbonate salt with alkylating agents. This process attaches organic functional groups (R and Z groups) to the trithiocarbonate core, rendering it suitable for use in RAFT polymerization. mdpi.com

The design of the CTA is critical for a successful RAFT polymerization, as the effectiveness of the agent is determined by its 'R' and 'Z' substituents. sigmaaldrich.com The 'R' group must be a good homolytic leaving group, capable of detaching to initiate polymerization, while the 'Z' group stabilizes the intermediate radical and modulates the reactivity of the C=S double bond. mdpi.comcmu.edu

Efficient, scalable methods for synthesizing these agents are crucial for their practical application. google.com For instance, one patented method describes the synthesis of trithiocarbonate RAFT agents by reacting a thiol (RSH) with potassium t-butoxide and carbon disulfide, followed by other reagents, highlighting the importance of potassium salts in these synthetic pathways. google.comgoogle.com Functionalized CTAs, such as those bearing azido (B1232118) or alkyne groups for subsequent "click" chemistry reactions, can be prepared from a trithiocarbonate acid precursor. nih.gov Symmetrical trithiocarbonates, which can initiate polymer growth in two directions, are particularly advantageous for creating ABA triblock copolymers in just two steps. cmu.edu

Control over Polymer Architecture, Molecular Weight, and Dispersity

Research has demonstrated that trithiocarbonate CTAs effectively control the polymerization of various monomers, including methyl methacrylate (B99206) (MMA), methyl acrylate (B77674) (MA), and styrene, yielding polymers with narrow polydispersities (Đ values of 1.13 to 1.17 at high conversion). cmu.edu Phthalimidomethyl trithiocarbonates have been used to produce poly(butyl acrylate) with a predictable Mn of 21,300 g/mol and a narrow dispersity of 1.1. acs.orgmonash.edu

This precise control allows for the synthesis of complex polymer architectures beyond simple linear chains. specificpolymers.com Symmetrical trithiocarbonates are used to create ABA triblock copolymers, and other designs can yield star, branched, and hyperbranched polymers. specificpolymers.comcmu.eduworldscientific.com The retention of the thiocarbonylthio group at the polymer chain end keeps the polymer "living," enabling chain extension with a second monomer to form well-defined block copolymers. specificpolymers.comsigmaaldrich.commdpi.com

Table 1: Examples of Polymers Synthesized Using Trithiocarbonate-Based CTAs This table is interactive. Column headers can be clicked to sort the data.

| Monomer | CTA Type | Mn (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Butyl Acrylate (BA) | Phthalimidomethyl trithiocarbonate | 21,300 | 1.10 | acs.orgmonash.edu |

| Methyl Methacrylate (MMA) | S-Methoxycarbonylphenylmethyl S-dodecyl trithiocarbonate | 35,500 | 1.13 | cmu.edu |

| Styrene | S-Methyl S-(2-cyanoisopropyl) trithiocarbonate | 2,900 | 1.07 | cmu.edu |

| Methyl Acrylate (MA) | Bis(trithiocarbonate) disulfide | 2,180 | 1.11 | rsc.org |

| N-isopropylacrylamide (NIPAM) | Phthalimidomethyl trithiocarbonate | - | Low | acs.orgmonash.edu |

| N-vinylpyrrolidone (NVP) | Bis(carboxymethyl)trithiocarbonate | 2,700 | 1.47 | acs.org |

Mechanistic Understanding of RAFT Polymerization with Carbonotrithioates

The mechanism of RAFT polymerization is a dynamic equilibrium involving radical species. cmu.edu The process is initiated by a standard radical initiator, and the propagating polymer chains (P•) add to the C=S bond of the trithiocarbonate CTA. This addition forms an intermediate radical, which then fragments. This fragmentation can release either the original 'R' group (which starts a new polymer chain) or the polymer chain itself (P•), leaving the CTA functionality attached to the other chain.

This rapid and reversible chain transfer process ensures that all polymer chains have an opportunity to grow at a similar rate, leading to a low dispersity. sigmaaldrich.com The key to the process is that the polymer chains themselves become dormant species, each bearing a trithiocarbonate end group, which can be reactivated for further polymerization. researchgate.net

Trithiocarbonates are generally considered "more active" RAFT agents and are highly effective for MAMs like acrylates and styrenes. acs.orgsigmaaldrich.com However, they are often less suitable for "less-activated monomers" (LAMs), such as vinyl acetate, where they can significantly slow down or inhibit the polymerization. sigmaaldrich.comresearchgate.net In some cases, trithiocarbonates can also function as photoiniferters, where they can be activated by light to initiate polymerization, sometimes even in the presence of oxygen. rsc.orgrsc.org

Potential in Thermochemical Energy Storage Systems

Hydration/Dehydration Cycles for Energy Storage and Release

Based on available scientific literature, there are no research findings to indicate that potassium carbonotrithioate hydrate (B1144303) is used or has been investigated for thermochemical energy storage through hydration and dehydration cycles. This application area is prominently associated with other salts, such as potassium carbonate (K₂CO₃), which undergoes reversible hydration to store and release thermal energy. tue.nlrepec.orgmdpi.comresearchgate.netresearchgate.net

Development of Composite Materials for Enhanced Performance

There is no research data available on the development of composite materials based on potassium carbonotrithioate hydrate for the enhancement of thermochemical energy storage performance. Studies on composite materials for this purpose typically focus on incorporating salts with known thermochemical properties, like potassium carbonate or calcium chloride, into porous matrices to improve stability and heat/mass transfer. rsc.orgyoutube.com

Precursors for Functional Materials and Nanomaterials

The utility of this compound as a precursor stems from its chemical structure, which provides a readily available source of sulfur in a reactive form. This makes it particularly suitable for the synthesis of materials where the incorporation of sulfur is crucial for their desired properties.

Synthesis of Sulfur-Rich Materials and Nanostructures

Potassium carbonotrithioate finds application as a sulfur source in the synthesis of various sulfur-containing materials. One notable area is in the formation of disulfide bridges in complex organic molecules. mdpi.com It can also be utilized in the synthesis of metal xanthates, which in turn serve as single-source precursors for the generation of metal sulfide (B99878) nanocrystals. rsc.org For instance, potassium O-2,2-dimethylpentan-3-yl-dithiocarbonate, a related xanthate, has been synthesized and studied for its thermal conversion into zinc sulfide (ZnS). rsc.org

The general principle involves the reaction of a metal salt with the trithiocarbonate, leading to the formation of a metal trithiocarbonate complex. This complex can then be decomposed, often through thermal methods, to yield the corresponding metal sulfide nanostructure. The "trithiocarbonate" ligand, in a general sense, is recognized as a suitable sulfur-containing ligand for the production of metal sulfide nanoparticles with controlled size and crystallinity.

While direct and extensive research focusing solely on this compound as the primary precursor is not widely documented, the established reactivity of the trithiocarbonate moiety points to its potential in this area. The synthesis of various metal sulfides is a critical area of research due to their diverse applications in electronics, optics, and catalysis.

Table 1: Examples of Sulfur-Containing Precursors and Resulting Nanomaterials

| Precursor Type | Example Compound | Resulting Nanomaterial | Reference |

| Xanthate | Zinc di(O-2,2-dimethylpentan-3-yl dithiocarbonate) | Zinc Sulfide (ZnS) | rsc.org |

| Trithiocarbonate | Potassium Trithiocarbonate | Disulfide Bridges | mdpi.com |

This table provides examples of related sulfur-containing precursors to illustrate the synthesis principles.

Applications in Surface Modification and Coating Technologies

The application of this compound in surface modification and coating technologies is an area of growing interest, although specific, detailed research is still emerging. In principle, the trithiocarbonate group can be used to anchor polymers to nanoparticle surfaces. This "grafting to" approach allows for the modification of the surface properties of nanoparticles, enhancing their stability, dispersibility, and functionality for specific applications.

While direct studies detailing the use of this compound for creating coatings are limited, related sulfur compounds have been investigated for such purposes. For example, polymers with trithiocarbonate end-groups, synthesized through techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, can be anchored to gold surfaces. This demonstrates the potential of the trithiocarbonate functional group in surface modification.

The ability to functionalize surfaces is critical for developing advanced materials with tailored properties for applications ranging from biomedical devices to electronic components. The exploration of potassium carbonotrithioate and similar compounds as agents for surface modification holds promise for creating novel material interfaces.

Environmental Science Research Applications

Heavy Metal Remediation through Precipitation and Complexation

Potassium carbonotrithioate hydrate (B1144303) serves as a potent precipitating agent for heavy metals in aqueous environments. Its utility is primarily derived from the reactivity of the carbonotrithioate anion (CS₃²⁻), which it releases upon dissolution in water.

Mechanism of Heavy Metal Removal from Aqueous Systems

The fundamental mechanism by which potassium carbonotrithioate removes heavy metals from water is through a chemical precipitation reaction. When dissolved, the carbonotrithioate anion (CS₃²⁻) becomes available to react with dissolved divalent metal ions (M²⁺). This reaction leads to the formation of highly insoluble metal trithiocarbonates (MCS₃), which precipitate out of the solution as a solid sludge. google.com This process effectively transfers the heavy metal contaminants from the liquid phase to a solid phase, which can then be separated from the water through conventional methods like filtration or sedimentation. google.com

The general chemical equation for this precipitation reaction is:

M²⁺ (aq) + K₂CS₃·H₂O (aq) → MCS₃ (s) + 2K⁺ (aq) + H₂O (l)

This precipitation mechanism is particularly advantageous because the resulting metal trithiocarbonate (B1256668) precipitates are more stable and often less soluble than metal hydroxides, especially in the presence of complexing agents that can inhibit traditional hydroxide (B78521) precipitation methods. nmfrc.org The process can be optimized by adjusting the pH of the wastewater; studies on the analogous sodium trithiocarbonate show high removal efficiencies are typically achieved in a pH range of 9.0 to 9.5. mdpi.com At pH values above 10, the solubility of some metal trithiocarbonate complexes may increase, potentially reducing the efficiency of the removal process. mdpi.com

Selectivity and Efficiency for Specific Metal Ions (e.g., Zinc, Copper, Nickel)

Research, primarily conducted with the analogous sodium trithiocarbonate (Na₂CS₃), has demonstrated high selectivity and efficiency in the removal of various heavy metal ions, including zinc (Zn), copper (Cu), and nickel (Ni). The trithiocarbonate anion readily forms stable precipitates with these metals. nih.govresearchgate.net

Studies on industrial wastewater have shown that trithiocarbonates can effectively reduce the concentrations of these metals to very low levels. For instance, in the treatment of wastewater from printed circuit board (PCB) manufacturing, the use of sodium trithiocarbonate at a stoichiometric dose and a pH of 9.0-9.5 resulted in significant removal of copper and nickel. researchgate.net

The efficiency of this removal is notable even in complex industrial wastewater that contains chelating agents, which can interfere with other precipitation methods. researchgate.net A study on galvanic wastewater treatment highlighted the effectiveness of sodium trithiocarbonate for the removal of zinc, achieving a reduction of 99.99% under optimized conditions. nih.gov

Below are tables summarizing research findings on the removal efficiency of heavy metals using trithiocarbonates from industrial wastewater.

Table 1: Heavy Metal Removal from Galvanic Wastewater Using Sodium Trithiocarbonate

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) | Optimal Conditions |

|---|---|---|---|---|

| Copper (Cu) | 59.0 | 0.118 | 99.80 | pH 9.7, 533 mg/L Na₂CS₃, 23 min |

| Cadmium (Cd) | 14.5 | 0.322 | 97.78 | |

| Zinc (Zn) | 48.8 | 0.102 | 99.78 |

Data sourced from a study on real galvanic wastewater treatment. nih.govnih.gov

Table 2: Heavy Metal Removal from PCB Manufacturing Wastewater Using Sodium Trithiocarbonate

| Metal Ion | Treatment Scale | Final Concentration (mg/L) |

|---|---|---|

| Copper (Cu) | Laboratory | 0.09 |

| Nickel (Ni) | Laboratory | 0.009 |

| Copper (Cu) | Industrial | <0.005 - 0.014 |

| Nickel (Ni) | Industrial | <0.005 - 0.008 |

Data from a study optimizing the metal removal process from industrial wastewater. researchgate.net

While these studies focus on sodium trithiocarbonate, the shared reactive anion (CS₃²⁻) suggests that potassium carbonotrithioate hydrate would exhibit similar high efficiency and selectivity for these metal ions. A patent for heavy metal removal from wastewater lists potassium trithiocarbonate (K₂CS₃) as a suitable water-soluble trithiocarbonate for the precipitation of heavy metals. google.com

Advanced Remediation Technologies and Water Treatment Research

Beyond its direct application as a precipitant, there is potential for integrating this compound into more complex, engineered remediation systems to provide passive or continuous treatment of contaminated water sources.

Integration into Permeable Reactive Barriers and Adsorption Systems

Permeable reactive barriers (PRBs) are in-situ treatment zones that are installed across the flow path of a contaminated groundwater plume. nih.govfrtr.gov These barriers are filled with a reactive material that degrades, sorbs, or precipitates specific contaminants as the groundwater flows through them. nih.gov While materials like zero-valent iron are commonly used for treating chlorinated solvents, the principle of using a precipitating agent makes PRBs a potential application for potassium carbonotrithioate. frtr.govresearchgate.net A PRB containing a slow-releasing form of potassium carbonotrithioate could theoretically be designed to continuously precipitate heavy metals from groundwater, offering a long-term, low-maintenance remediation solution. However, specific research on the use of potassium carbonotrithioate in PRBs is not widely available in the reviewed literature.

Research on Wastewater Treatment Processes

Research into wastewater treatment has extensively investigated chemical precipitation as a robust and cost-effective method for heavy metal removal. nih.govnih.gov The use of trithiocarbonates, including the sodium and potentially the potassium salt, is part of this body of research, often positioned as a more effective alternative to conventional hydroxide precipitation, particularly for waste streams containing complexed metals. nmfrc.orgresearchgate.net

Studies have optimized various parameters for the treatment process, such as reagent dosage, pH, and reaction time, to maximize metal removal. nih.govresearchgate.net Research using Response Surface Methodology (RSM) has been employed to model and optimize the removal of heavy metals from industrial wastewater, demonstrating the scientific rigor applied to understanding and enhancing these treatment processes. nih.govresearchgate.net The findings from these studies on sodium trithiocarbonate provide a strong foundation for the application of this compound in similar wastewater treatment scenarios, anticipating comparable high removal efficiencies for contaminants like copper, zinc, and nickel. nih.govresearchgate.netnih.gov

Future Research Directions and Interdisciplinary Paradigms

Exploration of Unconventional Synthetic Pathways and High-Throughput Synthesis

The traditional synthesis of potassium carbonotrithioate hydrate (B1144303) often relies on established, yet potentially inefficient, methods. Future research should focus on exploring unconventional synthetic pathways to enhance efficiency, reduce costs, and improve product purity. The development of high-throughput synthetic workflows, which have been successfully applied to other inorganic materials, presents a significant opportunity to accelerate the discovery of new synthetic routes and reaction conditions. nih.govrsc.org

High-throughput methods allow for the rapid screening of a wide range of variables, including precursors, solvents, temperatures, and reaction times. rsc.org By automating solid and liquid handling, as well as reaction processing, researchers can systematically explore vast parameter spaces that are inaccessible through traditional, one-at-a-time experimental approaches. ucla.edu This can lead to the identification of novel, more efficient synthetic strategies for potassium carbonotrithioate hydrate. For instance, a slurry-based high-throughput workflow could be adapted to screen various reaction conditions for the synthesis of this compound, enabling the rapid identification of optimal parameters for yield and purity. nih.gov

Moreover, challenges in high-throughput inorganic materials prediction and autonomous synthesis, such as the reliable interpretation of analytical data like X-ray diffraction, need to be addressed to fully realize the potential of these techniques. ucl.ac.ukchemrxiv.org Overcoming these hurdles will be crucial for the efficient discovery and optimization of synthetic methods for compounds like this compound.

In-Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the formation and reactivity of this compound is essential for optimizing its synthesis and developing new applications. In-situ spectroscopic techniques are powerful tools for probing reaction pathways and identifying transient intermediates that are not observable through conventional ex-situ analysis. frontiersin.orgyoutube.com

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and UV-Vis absorption spectroscopy can provide real-time information about the chemical species present in a reaction mixture. frontiersin.org For instance, in-situ IR spectroscopy could be employed to monitor the formation of the carbonotrithioate anion (CS₃²⁻) from the reaction of carbon disulfide with a potassium source, providing insights into the kinetics and mechanism of this fundamental step. youtube.com The study of reaction intermediates is crucial for understanding the complex reaction networks that can occur in thiocarbonate chemistry. nih.gov